molecular formula C17H14FN3O B7499405 1-(4-fluorophenyl)-N-methyl-N-phenylpyrazole-3-carboxamide

1-(4-fluorophenyl)-N-methyl-N-phenylpyrazole-3-carboxamide

Cat. No. B7499405
M. Wt: 295.31 g/mol
InChI Key: DOWDCCCXSOXVFN-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-methyl-N-phenylpyrazole-3-carboxamide, also known as FMPP, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of pyrazole carboxamides and has been found to have various biochemical and physiological effects.

Mechanism of Action

1-(4-fluorophenyl)-N-methyl-N-phenylpyrazole-3-carboxamide acts as a CB1 receptor agonist, which means that it binds to the CB1 receptor and activates it. This activation leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception. 1-(4-fluorophenyl)-N-methyl-N-phenylpyrazole-3-carboxamide has also been found to inhibit the reuptake of these neurotransmitters, which can lead to an increase in their concentration in the synaptic cleft.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-N-methyl-N-phenylpyrazole-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to have anxiolytic effects, which means that it can reduce anxiety levels. 1-(4-fluorophenyl)-N-methyl-N-phenylpyrazole-3-carboxamide has also been found to have analgesic effects, which means that it can reduce pain perception. Additionally, 1-(4-fluorophenyl)-N-methyl-N-phenylpyrazole-3-carboxamide has been found to have anti-inflammatory effects, which means that it can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

1-(4-fluorophenyl)-N-methyl-N-phenylpyrazole-3-carboxamide has several advantages for lab experiments. It is a selective CB1 receptor agonist, which means that it can be used to study the effects of CB1 receptor activation specifically. 1-(4-fluorophenyl)-N-methyl-N-phenylpyrazole-3-carboxamide also has a longer half-life than THC, which makes it more suitable for long-term studies. However, 1-(4-fluorophenyl)-N-methyl-N-phenylpyrazole-3-carboxamide has some limitations as well. It has a lower affinity for the CB1 receptor than THC, which means that higher concentrations of 1-(4-fluorophenyl)-N-methyl-N-phenylpyrazole-3-carboxamide may be required to achieve the same effects as THC. Additionally, 1-(4-fluorophenyl)-N-methyl-N-phenylpyrazole-3-carboxamide has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.

Future Directions

There are several future directions for research on 1-(4-fluorophenyl)-N-methyl-N-phenylpyrazole-3-carboxamide. One direction is to study the effects of 1-(4-fluorophenyl)-N-methyl-N-phenylpyrazole-3-carboxamide on neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(4-fluorophenyl)-N-methyl-N-phenylpyrazole-3-carboxamide has been found to have neuroprotective effects, which means that it can protect neurons from damage. Another direction is to study the effects of 1-(4-fluorophenyl)-N-methyl-N-phenylpyrazole-3-carboxamide on addiction. 1-(4-fluorophenyl)-N-methyl-N-phenylpyrazole-3-carboxamide has been found to reduce drug-seeking behavior in animals, which suggests that it may have potential as a treatment for addiction. Finally, more research is needed to establish the safety and efficacy of 1-(4-fluorophenyl)-N-methyl-N-phenylpyrazole-3-carboxamide in humans, which could lead to the development of new therapeutic agents based on 1-(4-fluorophenyl)-N-methyl-N-phenylpyrazole-3-carboxamide.
Conclusion:
In conclusion, 1-(4-fluorophenyl)-N-methyl-N-phenylpyrazole-3-carboxamide is a chemical compound that has been widely used in scientific research due to its ability to bind to the CB1 receptor. It has been found to have various biochemical and physiological effects, including anxiolytic, analgesic, and anti-inflammatory effects. 1-(4-fluorophenyl)-N-methyl-N-phenylpyrazole-3-carboxamide has several advantages for lab experiments, but also has some limitations. Future research on 1-(4-fluorophenyl)-N-methyl-N-phenylpyrazole-3-carboxamide could lead to new treatments for neurodegenerative diseases and addiction, as well as the development of new therapeutic agents.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-N-methyl-N-phenylpyrazole-3-carboxamide involves the reaction of 4-fluoroacetophenone with hydrazine hydrate to form 1-(4-fluorophenyl)-3-hydrazinyl-2-propanone. This intermediate is then reacted with methylamine and phenyl isocyanate to form 1-(4-fluorophenyl)-N-methyl-N-phenylpyrazole-3-carboxamide. The yield of 1-(4-fluorophenyl)-N-methyl-N-phenylpyrazole-3-carboxamide synthesis is around 50%.

Scientific Research Applications

1-(4-fluorophenyl)-N-methyl-N-phenylpyrazole-3-carboxamide has been used in various scientific research studies due to its ability to bind to the cannabinoid receptor CB1. It has been found to have an affinity for the CB1 receptor that is similar to that of delta-9-tetrahydrocannabinol (THC), which is the main psychoactive component of cannabis. 1-(4-fluorophenyl)-N-methyl-N-phenylpyrazole-3-carboxamide has been used to study the effects of CB1 receptor activation on the central nervous system, including its effects on anxiety, memory, and pain perception.

properties

IUPAC Name

1-(4-fluorophenyl)-N-methyl-N-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O/c1-20(14-5-3-2-4-6-14)17(22)16-11-12-21(19-16)15-9-7-13(18)8-10-15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWDCCCXSOXVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=NN(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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